molecular formula C16H13NO2 B12535898 (Indolizin-3-yl)(3-methoxyphenyl)methanone CAS No. 675139-22-7

(Indolizin-3-yl)(3-methoxyphenyl)methanone

Katalognummer: B12535898
CAS-Nummer: 675139-22-7
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: VLTXYGMOHWTQKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Indolizin-3-yl)(3-methoxyphenyl)methanone is a chemical compound that belongs to the class of indolizine derivativesThe compound features an indolizine core fused with a 3-methoxyphenyl group, making it a unique structure with promising pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Indolizin-3-yl)(3-methoxyphenyl)methanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

(Indolizin-3-yl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups .

Wissenschaftliche Forschungsanwendungen

(Indolizin-3-yl)(3-methoxyphenyl)methanone has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Indolizin-3-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Indolizin-3-yl)(3-methoxyphenyl)methanone stands out due to its unique combination of an indolizine core and a 3-methoxyphenyl

Eigenschaften

CAS-Nummer

675139-22-7

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

indolizin-3-yl-(3-methoxyphenyl)methanone

InChI

InChI=1S/C16H13NO2/c1-19-14-7-4-5-12(11-14)16(18)15-9-8-13-6-2-3-10-17(13)15/h2-11H,1H3

InChI-Schlüssel

VLTXYGMOHWTQKB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C3N2C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.